IRAK-1/4 Inhibitor I is a chemical compound used in scientific research to selectively inhibit the activity of IRAK-1 and IRAK-4, two kinases involved in the interleukin-1 receptor (IL-1R) and Toll-like receptor (TLR) signaling pathways. [, , , , , , , , , , , ] These pathways play crucial roles in the innate immune response by triggering the production of inflammatory cytokines upon recognition of pathogen-associated molecular patterns (PAMPs). [, , , , , , , , , , , ] By inhibiting IRAK-1 and IRAK-4, this compound allows researchers to study the specific roles of these kinases in inflammatory processes and explore their potential as therapeutic targets for diseases associated with dysregulated inflammation. [, , , , , , , , , , , ]
The synthesis of IRAK-1-4 Inhibitor I involves several steps, typically starting from commercially available precursors. While specific synthetic routes for this compound may not be extensively detailed in the literature, it is generally derived from initial hits identified through high-throughput screening against IRAK-4. The synthesis process likely includes:
The synthesis parameters, such as reaction temperatures, solvent choices, and reaction times, can significantly influence the yield and potency of the final product.
IRAK-1-4 Inhibitor I possesses a complex molecular structure characterized by its ability to engage with the ATP-binding sites of both IRAK-1 and IRAK-4. Key features include:
The molecular formula and specific stereochemistry details are typically elucidated through techniques such as X-ray crystallography or NMR spectroscopy, allowing researchers to visualize how the compound interacts at a molecular level with its targets.
The primary chemical reactions involving IRAK-1-4 Inhibitor I include:
These reactions are essential for understanding how the compound exerts its pharmacological effects and can be studied using techniques such as mass spectrometry to confirm binding events.
The mechanism of action for IRAK-1-4 Inhibitor I involves:
This mechanism has been validated through biochemical assays demonstrating decreased activity in cell lines expressing these kinases .
IRAK-1-4 Inhibitor I exhibits several notable physical and chemical properties:
Characterization studies often reveal additional properties such as melting point, spectral data (UV/Vis, NMR), and stability profiles under various conditions.
The applications of IRAK-1-4 Inhibitor I are diverse and significant:
IRAK proteins (IRAK1, 2, M, and 4) share a conserved domain architecture: an N-terminal death domain (DD), a proline/serine/threonine (ProST) domain, a central kinase domain (KD), and a C-terminal domain (CTD) (absent in IRAK4). The DD mediates homotypic interactions with the adaptor protein MyD88, while the kinase domain harbors catalytic residues essential for phosphorylation events. IRAK4 possesses a unique tyrosine gatekeeper residue (Tyr262) that forms a hydrogen bond with glutamate (Glu233) on helix αC, stabilizing the kinase in an active conformation. This interaction eliminates the hydrophobic pocket typically found in other kinases, a feature exploited for selective inhibitor design [1] [6] [9].
IRAK-1-4 Inhibitor I binds within the ATP-binding pocket of IRAK kinases, exploiting the conserved lysine residue (Lys213 in IRAK4) critical for ATP coordination. Its half-maximal inhibitory concentrations (IC50) are 0.2 μM for IRAK4 and 0.3 μM for IRAK1, demonstrating potent dual targeting [3]. Structural analyses reveal that IRAK4’s hinge region (Val263-Tyr264-Met265) and the unique "pulled-in" helix αC conformation create a distinct binding environment for inhibitors [6] [9].
Table 1: Structural and Biochemical Properties of IRAK-1-4 Inhibitor I
Property | Value | Significance |
---|---|---|
IRAK4 IC50 | 0.2 μM | High potency against master regulatory kinase |
IRAK1 IC50 | 0.3 μM | Effective suppression of downstream phosphorylation |
Kinase Selectivity | >10 μM (vs. 27 other kinases) | Minimizes off-target effects |
Cytotoxicity (HeLa cells) | ED50 >30 μM | Favorable therapeutic window in vitro |
Ligand binding to Toll-like receptors (TLRs) or interleukin-1 receptors (IL-1Rs) triggers receptor dimerization, enabling recruitment of the adaptor MyD88 via Toll/interleukin-1 receptor (TIR) domain interactions. MyD88 oligomerizes into helical filaments, forming a scaffold for IRAK4 recruitment. This complex, termed the myddosome, adopts a stoichiometry of 6–8 MyD88:4 IRAK4:4 IRAK1/2 molecules [5] [7].
IRAK4 serves as the initiator kinase within the myddosome. Upon recruitment, it undergoes trans-autophosphorylation at residues Thr342, Thr345, and Ser346 in its activation loop, priming it for catalytic activity. Activated IRAK4 then phosphorylates IRAK1 at Thr209, triggering IRAK1’s conformational activation and hyperphosphorylation in its ProST domain. This cascade enables IRAK1/2 to recruit TRAF6 via TRAF6-binding motifs (TBMs), initiating downstream signaling [1] [5] [10]. IRAK-1-4 Inhibitor I blocks IRAK4/1 kinase activity, disrupting IRAK1 phosphorylation and subsequent myddosome maturation [3] [7].
The role of IRAK4’s kinase activity versus its scaffolding function remains debated. Studies using kinase-dead (KD) IRAK4 knock-in mice reveal that:
IRAK-1-4 Inhibitor I primarily targets kinase-dependent outputs, suppressing IRAK4-mediated phosphorylation of IRAK1 and Pellino1 (a validated IRAK1 substrate). This inhibits E3 ligase activation and downstream NF-κB/MAPK transduction without disrupting myddosome assembly [2] [3].
Activated IRAK1/2 recruits TRAF6, catalyzing K63-linked polyubiquitination and activating the TAK1 complex (TAK1, TAB1, TAB2). TAK1 phosphorylates:
IRAK-1-4 Inhibitor I disrupts this cascade at multiple nodes:
Table 2: Effects of IRAK-1-4 Inhibitor I on Key Inflammatory Pathways
Pathway | Molecular Target | Inhibition Efficacy | Functional Outcome |
---|---|---|---|
NF-κB activation | Pellino1/TRAF6 axis | >60% reduction | Suppressed IL-8, Bcl10 expression |
MAPK signaling | p38/JNK phosphorylation | Significant reduction | Impaired cytokine mRNA stabilization |
IRF5/7 activation | TLR7/9-mediated IFN-α | Abolished | Loss of antiviral responses |
PD-L1 expression | NF-κB-dependent transcription | Reduced | Enhanced T cell-mediated cytotoxicity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: